Cas no 2229072-07-3 (5-3-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine)

5-3-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
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- 5-3-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine
- 2229072-07-3
- 5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine
- EN300-1939320
- 5-[3-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine
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- インチ: 1S/C10H7F3N2O2/c11-10(12,13)17-7-3-1-2-6(4-7)8-5-15-9(14)16-8/h1-5H,(H2,14,15)
- InChIKey: JSAZBPGJJJHPNV-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=CC(=C1)C1=CN=C(N)O1)(F)F
計算された属性
- せいみつぶんしりょう: 244.04596196g/mol
- どういたいしつりょう: 244.04596196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 61.3Ų
5-3-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1939320-2.5g |
5-[3-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2229072-07-3 | 2.5g |
$2295.0 | 2023-09-17 | ||
Enamine | EN300-1939320-5.0g |
5-[3-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2229072-07-3 | 5g |
$3396.0 | 2023-05-27 | ||
Enamine | EN300-1939320-0.05g |
5-[3-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2229072-07-3 | 0.05g |
$983.0 | 2023-09-17 | ||
Enamine | EN300-1939320-0.1g |
5-[3-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2229072-07-3 | 0.1g |
$1031.0 | 2023-09-17 | ||
Enamine | EN300-1939320-1.0g |
5-[3-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2229072-07-3 | 1g |
$1172.0 | 2023-05-27 | ||
Enamine | EN300-1939320-0.5g |
5-[3-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2229072-07-3 | 0.5g |
$1124.0 | 2023-09-17 | ||
Enamine | EN300-1939320-0.25g |
5-[3-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2229072-07-3 | 0.25g |
$1078.0 | 2023-09-17 | ||
Enamine | EN300-1939320-10g |
5-[3-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2229072-07-3 | 10g |
$5037.0 | 2023-09-17 | ||
Enamine | EN300-1939320-1g |
5-[3-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2229072-07-3 | 1g |
$1172.0 | 2023-09-17 | ||
Enamine | EN300-1939320-10.0g |
5-[3-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2229072-07-3 | 10g |
$5037.0 | 2023-05-27 |
5-3-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine 関連文献
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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2. Book reviews
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
5-3-(trifluoromethoxy)phenyl-1,3-oxazol-2-amineに関する追加情報
Research Brief on 5-3-(Trifluoromethoxy)phenyl-1,3-oxazol-2-amine (CAS: 2229072-07-3): Recent Advances and Applications
The compound 5-3-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine (CAS: 2229072-07-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its trifluoromethoxy-substituted phenyl ring and oxazole core, exhibits promising pharmacological properties, making it a subject of intensive study. Recent literature highlights its potential as a key intermediate or active moiety in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives of 5-3-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine. The research team employed a multi-step synthetic route to optimize the yield and purity of the compound, followed by in vitro assays to assess its binding affinity to various neurotransmitter receptors. The results indicated a high selectivity for serotonin (5-HT) receptors, suggesting potential applications in the treatment of depression and anxiety disorders. Furthermore, the trifluoromethoxy group was found to enhance the compound's metabolic stability, a critical factor in drug development.
In another recent investigation, researchers focused on the anti-inflammatory properties of 5-3-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine. The study, published in Bioorganic & Medicinal Chemistry Letters, demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. Molecular docking simulations revealed that the oxazole ring interacts with key residues in the active site of cyclooxygenase-2 (COX-2), providing a plausible mechanism for its anti-inflammatory effects. These findings position the compound as a promising candidate for further development as a non-steroidal anti-inflammatory drug (NSAID).
Beyond its therapeutic potential, 5-3-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine has also been investigated for its role in chemical biology. A 2024 preprint article on ChemRxiv described its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The compound's unique electronic properties, attributed to the trifluoromethoxy group, enable it to exhibit a measurable fluorescence shift upon ROS interaction. This application could prove invaluable in studying oxidative stress-related diseases, such as neurodegenerative disorders and cancer.
Despite these advancements, challenges remain in the clinical translation of 5-3-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine. Pharmacokinetic studies have indicated variable bioavailability, necessitating further structural modifications or formulation strategies. Additionally, the compound's synthetic complexity and cost may pose barriers to large-scale production. Ongoing research aims to address these limitations through innovative synthetic methodologies and targeted delivery systems.
In conclusion, 5-3-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine (CAS: 2229072-07-3) represents a versatile and pharmacologically active scaffold with broad applications in drug discovery and chemical biology. Recent studies underscore its potential in CNS therapeutics, anti-inflammatory agents, and molecular probes, while also highlighting areas for future optimization. As research progresses, this compound is poised to make significant contributions to the field of chemical biology and medicine.
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